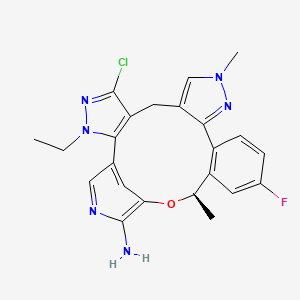![molecular formula C21H22FN5O2S B12377405 1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-fluoroethyl)urea](/img/structure/B12377405.png)
1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-fluoroethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
mTOR inhibitor-10 is a compound that targets the mechanistic target of rapamycin (mTOR) pathway, which is crucial in regulating cell growth, proliferation, metabolism, and survival. The mTOR pathway is often dysregulated in various cancers, making mTOR inhibitors valuable in cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of mTOR inhibitor-10 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include:
Formation of the core structure: This involves the construction of the central scaffold of the molecule through reactions such as cyclization or condensation.
Functionalization: Introduction of functional groups that enhance the compound’s activity and selectivity. This can involve reactions like alkylation, acylation, or halogenation.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of mTOR inhibitor-10 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent quality and yield. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
mTOR inhibitor-10 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents such as halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and other reagents under various conditions, including acidic, basic, or neutral environments.
Major Products
The major products formed from these reactions depend on the specific functional groups and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
mTOR inhibitor-10 has a wide range of scientific research applications, including:
Cancer Therapy: It is used to inhibit the mTOR pathway, which is often overactive in cancer cells, thereby reducing cell proliferation and promoting apoptosis.
Immunosuppression: mTOR inhibitors are used to suppress the immune response in organ transplantation and autoimmune diseases.
Aging and Longevity Research: mTOR inhibitors are studied for their potential to extend lifespan and delay age-related diseases by modulating cellular metabolism and autophagy.
Metabolic Disorders: They are investigated for their role in treating metabolic disorders such as diabetes and obesity by regulating insulin signaling and glucose metabolism.
Mécanisme D'action
mTOR inhibitor-10 exerts its effects by binding to the mTOR complex, specifically mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). This binding inhibits the kinase activity of mTOR, leading to reduced phosphorylation of downstream targets such as ribosomal protein S6 kinase and eukaryotic translation initiation factor 4E-binding protein 1. This inhibition results in decreased protein synthesis, cell growth, and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rapamycin: A natural product that inhibits mTOR by forming a complex with the intracellular protein FKBP12.
Everolimus: A derivative of rapamycin with improved pharmacokinetic properties.
Temsirolimus: Another rapamycin derivative used in cancer therapy.
Uniqueness
mTOR inhibitor-10 is unique in its dual inhibition of both mTORC1 and mTORC2, providing a broader spectrum of activity compared to first-generation mTOR inhibitors like rapamycin, which primarily targets mTORC1 . This dual inhibition is advantageous in overcoming resistance mechanisms that may arise with selective mTORC1 inhibitors .
Propriétés
Formule moléculaire |
C21H22FN5O2S |
|---|---|
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
1-(2-fluoroethyl)-3-[4-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl]phenyl]urea |
InChI |
InChI=1S/C21H22FN5O2S/c22-8-9-23-21(28)24-14-3-1-13(2-4-14)19-25-17-7-10-30-18(17)20(26-19)27-11-15-5-6-16(12-27)29-15/h1-4,7,10,15-16H,5-6,8-9,11-12H2,(H2,23,24,28) |
Clé InChI |
RRNFUKFNHGBQEF-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CN(CC1O2)C3=NC(=NC4=C3SC=C4)C5=CC=C(C=C5)NC(=O)NCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12377326.png)
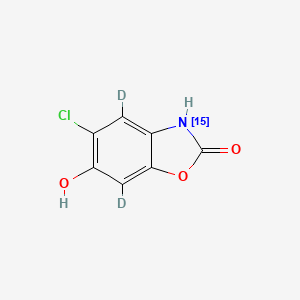
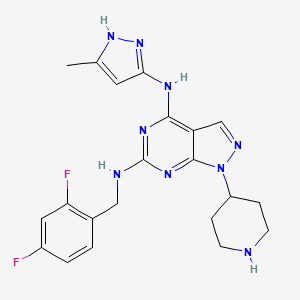
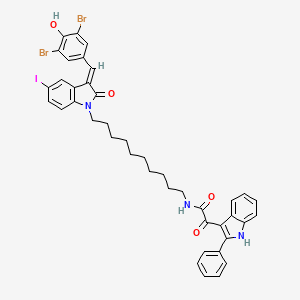
![cyclohexyl-[2-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]ethyl]phosphinic acid](/img/structure/B12377350.png)

![2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-[(3R)-1-(cyclopropylmethyl)piperidin-3-yl]acetamide](/img/structure/B12377369.png)
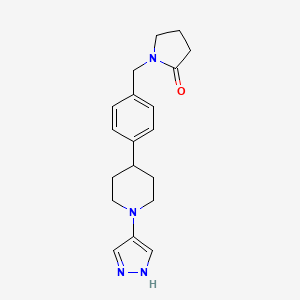
![N-[2-[[3-(3,5-dimethoxyphenyl)-2-oxo-1-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]phenyl]prop-2-enamide](/img/structure/B12377396.png)
![2-(Dimethylamino)-2-[2-(4-heptoxyphenyl)ethyl]propane-1,3-diol;hydrochloride](/img/structure/B12377407.png)
